3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate
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Overview
Description
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a naphthofuran core, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The mechanism of action of related compounds often involves blocking or activating their target receptors, resulting in changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Naphthofuran: The indole derivative is then coupled with a naphthofuran precursor using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.
Acetylation: The final step involves acetylation of the hydroxyl group on the naphthofuran ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.
Uniqueness
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate is unique due to its combination of indole and naphthofuran structures, which may confer distinct biological activities and chemical properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[2-(1H-indol-3-yl)ethylcarbamoyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-15-24(26(30)27-12-11-17-14-28-22-10-6-5-7-18(17)22)21-13-23(32-16(2)29)19-8-3-4-9-20(19)25(21)31-15/h3-10,13-14,28H,11-12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXMJRJMSPTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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